

4-Phenoxybenzonitrile CAS number and molecular weight

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Compound of Interest

Compound Name: 4-Phenoxybenzonitrile

Cat. No.: B1345653

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Technical Guide: 4-Phenoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **4-Phenoxybenzonitrile**, a key chemical intermediate in various synthetic applications, particularly in the development of pharmaceutical compounds.

Core Data

Chemical Identity and Properties

Property	Value	Reference
CAS Number	3096-81-9	[1]
Molecular Weight	195.22 g/mol	[1]
Molecular Formula	C ₁₃ H ₉ NO	[1]
IUPAC Name	4-phenoxybenzonitrile	[1]
Synonyms	4-Cyanodiphenyl ether, p-Phenoxybenzonitrile	[1]
Melting Point	42-46 °C	[2]
Appearance	White to yellow crystals or powder	

Synthesis and Experimental Protocols

4-Phenoxybenzonitrile can be synthesized through several methods. Below are detailed protocols for two common synthetic routes.

Route 1: Nucleophilic Aromatic Substitution of 4-Chlorobenzonitrile with Phenol

This method involves the tris(3,6-dioxaheptyl)amine-catalyzed nucleophilic aromatic substitution reaction of 4-chlorobenzonitrile with phenol.[2]

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chlorobenzonitrile (1 equivalent), phenol (1.2 equivalents), and a catalytic amount of tris(3,6-dioxaheptyl)amine.
- **Solvent Addition:** Add a suitable high-boiling point solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- **Base:** Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2 equivalents), to the mixture to facilitate the deprotonation of phenol.

- **Reaction Conditions:** Heat the reaction mixture to a temperature between 100-150°C and stir for 4-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.
- **Purification:** Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Route 2: Reaction of 4-Cyanophenol with Iodobenzene

This alternative synthesis involves the reaction of 4-cyanophenol with iodobenzene using a cesium fluoride/clinoptilolite (CsF/CP) solid base in DMSO.^[2]

Experimental Protocol:

- **Reactant Preparation:** In a reaction vessel, add 4-cyanophenol (1 equivalent), iodobenzene (1.1 equivalents), and the CsF/Clinoptilolite catalyst.
- **Solvent:** Add dimethyl sulfoxide (DMSO) as the solvent.
- **Reaction Conditions:** Heat the mixture with stirring at a temperature of 120-140°C for 6-12 hours. The reaction should be monitored by TLC or GC-MS.
- **Work-up and Isolation:** After cooling, dilute the reaction mixture with water and extract the product with an organic solvent like diethyl ether or ethyl acetate.
- **Purification:** Combine the organic extracts, wash with water and brine, and dry over a drying agent (e.g., Na₂SO₄). After solvent evaporation, purify the resulting crude **4-Phenoxybenzonitrile** by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

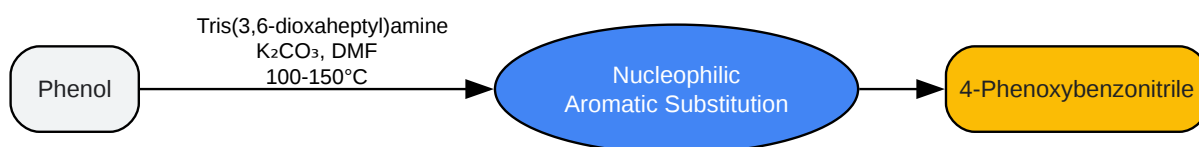
While **4-Phenoxybenzonitrile** itself is not typically an active pharmaceutical ingredient, its structural motif is present in various biologically active molecules. The nitrile group can act as a hydrogen bond acceptor, mimicking a carbonyl group, which is a common feature in drug-receptor interactions.[3]

Key applications include:

- **Intermediate for Tetrazole Synthesis:** It is used to synthesize 5-(4-phenoxy)phenyltetrazole, a compound with potential applications in medicinal chemistry.[2]
- **Building Block for Biologically Active Molecules:** The phenoxybenzonitrile scaffold is a component of more complex molecules that have been investigated as:
 - **Dipeptidyl peptidase-4 (DPP-4) inhibitors:** Derivatives of quinazolinone containing a methyl-benzonitrile moiety have shown DPP-4 inhibitory activity, relevant for the treatment of diabetes.[4]
 - **Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators:** Benzonitrile-containing compounds have been developed as mGluR5 NAMs for potential use in psychiatric disorders.[5]

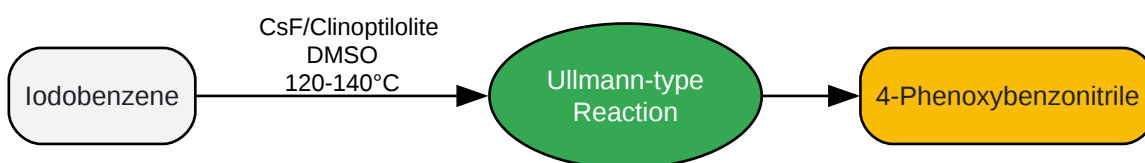
Visualized Workflows

The following diagrams illustrate the synthetic pathways for **4-Phenoxybenzonitrile**.



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Synthesis of **4-Phenoxybenzonitrile** via Nucleophilic Aromatic Substitution.



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Synthesis of **4-Phenoxybenzonitrile** via Ullmann-type Reaction.

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